

^1H and ^{13}C NMR assignment for 3-(1-Piperidinylmethyl)phenol

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Compound of Interest

Compound Name: 3-(1-Piperidinylmethyl)phenol

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An Application Note for the Structural Elucidation of **3-(1-Piperidinylmethyl)phenol** using 1D NMR Spectroscopy

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Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the complete ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) assignment of **3-(1-Piperidinylmethyl)phenol**. This compound, a key intermediate in pharmaceutical synthesis, possesses distinct structural motifs—a meta-substituted phenol ring, a methylene bridge, and a saturated piperidine heterocycle—that present an excellent model for demonstrating fundamental and advanced NMR signal assignment strategies. This guide is designed for researchers and scientists in organic chemistry, medicinal chemistry, and drug development, offering a robust methodology for structural verification and purity assessment. We delve into the causality behind chemical shifts, coupling patterns, and the influence of molecular structure on the NMR spectrum. The protocols herein are designed to be self-validating, ensuring reliable and reproducible results.

Introduction: The Structural Significance of 3-(1-Piperidinylmethyl)phenol

3-(1-Piperidinylmethyl)phenol is a Mannich base derived from phenol, formaldehyde, and piperidine. Such compounds are not only valuable synthetic intermediates but also exhibit a

range of biological activities. For instance, the core structure is related to intermediates used in the synthesis of pharmaceuticals like Roxatidine Acetate[1]. Accurate and unambiguous structural characterization is paramount for quality control, reaction monitoring, and regulatory submission.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the non-destructive elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This note will serve as a practical guide to acquiring and interpreting the NMR data for **3-(1-Piperidinylmethyl)phenol**.

Molecular Structure and Atom Numbering

A consistent numbering scheme is crucial for unambiguous spectral assignment. The following structure and numbering will be used throughout this document.

Caption: Molecular structure and numbering scheme for **3-(1-Piperidinylmethyl)phenol**.

Experimental Protocol

This section outlines the necessary steps for preparing a sample and acquiring high-quality NMR data.

Sample Preparation

The choice of solvent is critical as chemical shifts can be solvent-dependent[2]. Deuterated chloroform (CDCl_3) is a common choice for general organic compounds. However, for phenols, the acidic hydroxyl proton signal can be broad or exchange with residual water. Deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent alternative that forms a hydrogen bond with the phenolic proton, resulting in a sharp, observable singlet.

- **Weighing:** Accurately weigh 10-15 mg of **3-(1-Piperidinylmethyl)phenol** directly into a clean, dry NMR tube.
- **Solvent Addition:** Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d_6).

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm). Alternatively, the residual solvent peak can be used as a secondary reference[3][4]. For DMSO- d_6 , the residual proton peak (a quintet) is at ~ 2.50 ppm and the carbon peak (a septet) is at 39.52 ppm.
- **Dissolution:** Cap the NMR tube and gently invert it several times or use a vortex mixer until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

NMR Data Acquisition

These parameters are based on a 400 MHz spectrometer but can be adapted for other field strengths.

- **Spectrometer:** 400 MHz NMR Spectrometer
- **Experiments:**
 - ^1H NMR: Standard proton experiment.
 - ^{13}C NMR: Proton-decoupled carbon experiment (e.g., zgpg30).
- **^1H NMR Parameters:**
 - Spectral Width: -2 to 12 ppm
 - Acquisition Time: ~ 4 seconds
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans: 8-16 (adjust for concentration)
- **^{13}C NMR Parameters:**
 - Spectral Width: 0 to 200 ppm
 - Acquisition Time: ~ 1 -2 seconds
 - Relaxation Delay (d1): 2 seconds

- Number of Scans: 1024 or more (to achieve adequate signal-to-noise)

Spectral Analysis and Data Assignment

The electronic environment dictates the chemical shift of each nucleus. The electron-donating hydroxyl (-OH) group and the electron-withdrawing piperidinylmethyl group exert distinct influences on the aromatic ring, which are key to the assignment.

¹H NMR Spectrum Analysis (DMSO-d₆)

- Phenolic Proton (OH): Expected around δ 9.0-10.0 ppm. In DMSO-d₆, this proton will appear as a sharp singlet due to hydrogen bonding with the solvent, which slows down the chemical exchange. Its integration will be 1H.
- Aromatic Protons (H2, H4, H5, H6): These four protons will appear in the range of δ 6.5-7.2 ppm. Their specific shifts and multiplicities are determined by their position relative to the two substituents.
 - H5: This proton is ortho to the electron-donating -OH group and meta to the -CH₂N group, leading to significant shielding. It will likely be the most upfield aromatic signal, appearing as a doublet of doublets or a triplet. Expected around δ 7.0-7.1 ppm.
 - H2 & H4: These protons are ortho and para to the -CH₂N group, respectively. They will have similar chemical environments. H2 is also meta to the -OH. We expect these to appear as complex multiplets or distinct signals in the range of δ 6.6-6.8 ppm.
 - H6: This proton is also ortho to the -OH group and will be shielded. It will likely appear as a broad singlet or a small doublet around δ 6.6-6.7 ppm.
- Methylene Protons (H7): These two protons are on a benzylic carbon adjacent to a nitrogen atom. This environment causes a significant downfield shift. They are chemically equivalent and will appear as a sharp singlet with an integration of 2H. Expected around δ 3.4-3.6 ppm.
- Piperidine Protons (H8, H9, H10, H11, H12): These 10 protons will appear in the aliphatic region.

- α -Protons (H8, H12): The four protons on the carbons directly attached to the nitrogen (C8, C12) are the most deshielded of the piperidine protons. They will appear as a broad multiplet around δ 2.3-2.5 ppm[5].
- β , γ -Protons (H9, H10, H11): The remaining six protons are further from the nitrogen and will be more shielded. They typically overlap and appear as a broad multiplet in the range of δ 1.3-1.6 ppm[5].

¹³C NMR Spectrum Analysis (DMSO-d₆)

The ¹³C spectrum provides one signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic effects of substituents[6][7][8].

- Aromatic Carbons (C1-C6): Expected in the range of δ 110-160 ppm.
 - C1 (ipso-OH): The carbon attached to the hydroxyl group is the most deshielded aromatic carbon due to the direct electronegative effect of oxygen. Expected around δ 157 ppm[7].
 - C3 (ipso-CH₂): The carbon bearing the piperidinylmethyl group will also be a quaternary carbon, appearing downfield around δ 140 ppm.
 - C5: This carbon is ortho to the -OH group and will be significantly shielded by its resonance effect. Expected around δ 129 ppm.
 - C2, C4, C6: These carbons are influenced by both substituents. Their signals are expected between δ 113-120 ppm. Distinguishing them may require 2D NMR, but tentative assignments can be made based on substituent additivity rules.
- Methylene Carbon (C7): The benzylic carbon attached to the nitrogen will be found around δ 62-64 ppm.
- Piperidine Carbons (C8-C12):
 - α -Carbons (C8, C12): The carbons adjacent to the nitrogen are deshielded. Expected around δ 53-55 ppm.
 - β -Carbons (C9, C11): These carbons are less deshielded. Expected around δ 25-27 ppm.

- γ -Carbon (C10): The carbon at the "para" position to the nitrogen is the most shielded. Expected around δ 23-25 ppm.

Summary of NMR Data

The following tables summarize the predicted and assigned chemical shifts for **3-(1-Piperidinylmethyl)phenol**.

Table 1: ^1H NMR Data (400 MHz, DMSO- d_6 , δ in ppm)

Atom	Chemical Shift (ppm)	Multiplicity	Integration	Assignment Rationale
OH	~9.5	s (broad)	1H	Acidic proton, H-bonded to DMSO
H5	~7.05	t	1H	Aromatic, ortho to -OH
H2,H4,H6	~6.6-6.8	m	3H	Remaining aromatic protons
H7	~3.5	s	2H	Benzylic, adjacent to N
H8, H12	~2.4	m	4H	Piperidine α -protons

| H9,H10,H11 | ~1.4-1.6 | m | 6H | Piperidine β,γ -protons |

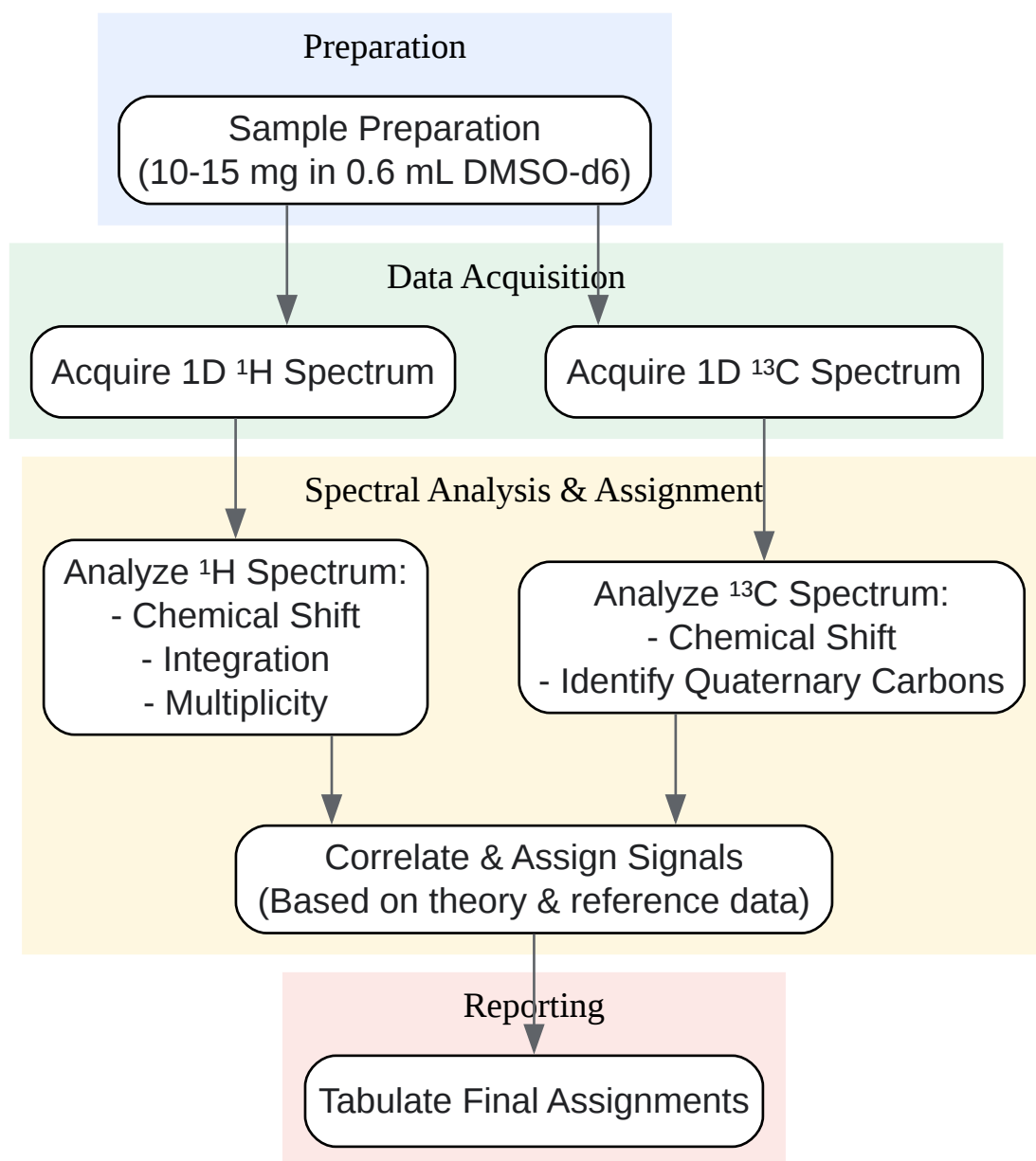
Table 2: ^{13}C NMR Data (100 MHz, DMSO- d_6 , δ in ppm)

Atom	Chemical Shift (ppm)	Assignment Rationale
C1	~157.5	ipso-C attached to -OH
C3	~140.0	ipso-C attached to -CH ₂
C5	~129.0	Aromatic CH
C2,C4,C6	~113-120	Remaining Aromatic CH
C7	~63.0	Benzylic CH ₂
C8, C12	~54.0	Piperidine α -Carbons
C9, C11	~26.0	Piperidine β -Carbons

| C10 | ~24.0 | Piperidine γ -Carbon |

Workflow for NMR Assignment

The logical process for assigning the NMR spectra of a novel or known compound follows a systematic workflow.



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Caption: Standard workflow for 1D NMR structural elucidation.

Conclusion

This application note provides a robust and scientifically grounded protocol for the complete ^1H and ^{13}C NMR assignment of **3-(1-Piperidinylmethyl)phenol**. By understanding the underlying principles of substituent effects on chemical shifts and following the detailed experimental and analytical workflow, researchers can confidently verify the structure and purity of this important

synthetic intermediate. The provided data serves as a reliable benchmark for future studies involving this and structurally related molecules. For completely unambiguous assignment, especially of the closely spaced aromatic signals, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

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